
5-(3-ヒドロキシベンジリデン)-2,2-ジメチル-1,3-ジオキサン-4,6-ジオン
概要
説明
5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound that belongs to the class of dioxane derivatives This compound is characterized by the presence of a hydroxybenzylidene group attached to a dioxane ring, which imparts unique chemical and physical properties
科学的研究の応用
Chemistry
In chemistry, 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for probing enzyme mechanisms and developing new therapeutic agents.
Medicine
In the field of medicine, 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has shown promise as a lead compound for the development of drugs targeting various diseases. Its potential anti-inflammatory and anticancer properties are of particular interest.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of 3-hydroxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be explored to minimize environmental impact.
化学反応の分析
Types of Reactions
5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to form a saturated dioxane derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 3-formylbenzylidene or 3-oxobenzylidene derivatives.
Reduction: Formation of 5-(3-hydroxyphenyl)-2,2-dimethyl-1,3-dioxane.
Substitution: Formation of 5-(3-alkoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione or 5-(3-acylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
作用機序
The mechanism of action of 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzylidene moiety can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The dioxane ring provides structural stability and enhances the compound’s binding affinity.
類似化合物との比較
Similar Compounds
- 5-(3-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-(3-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-(3-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Comparison
Compared to its analogs, 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. The hydroxy group enhances the compound’s ability to form hydrogen bonds, making it more effective in enzyme inhibition and other biological interactions. Additionally, the hydroxy group can be easily modified to introduce new functional groups, providing a versatile platform for the development of new derivatives with improved properties.
特性
IUPAC Name |
5-[(3-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-4-3-5-9(14)6-8/h3-7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLVJNFWTMYFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=CC=C2)O)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345541 | |
| Record name | 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15795-58-1 | |
| Record name | 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
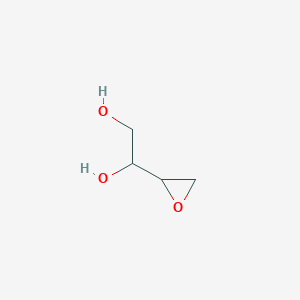

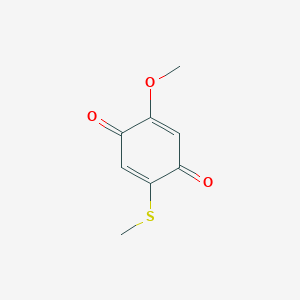


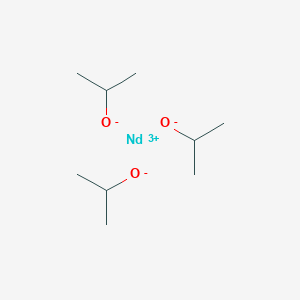



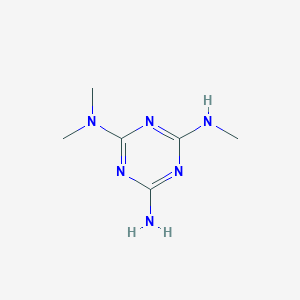


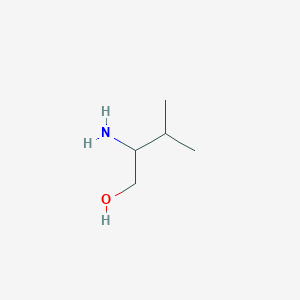
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
